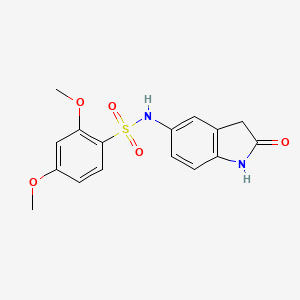

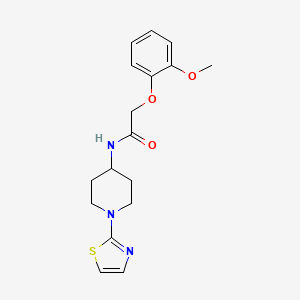

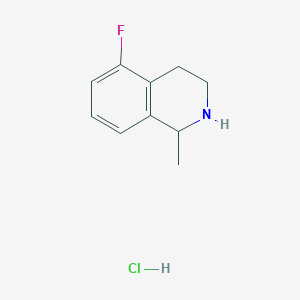

![molecular formula C18H18ClN3O3S B2832417 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1396807-44-5](/img/structure/B2832417.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been studied for their potential pesticidal and anti-inflammatory properties .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized via reactions involving diethyl 2-methyl-2- (4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Drug Lead Potential

A series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide, synthesized from 4‐chlorobenzoic acid, demonstrated significant inhibitory potential against α‐glucosidase. These compounds, structurally related to the query compound, were evaluated for their potential as drug leads, supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).

Antitumor Activities

Certain derivatives of 2-(4-aminophenyl)benzothiazole, incorporating structures akin to the query compound, were synthesized and exhibited notable antitumor activities against a variety of human tumor cell lines. These compounds were identified for their potential in cancer treatment, highlighting the pharmacophoric group's relevance in antitumor applications (Yurttaş et al., 2015).

Spectroscopic and Photovoltaic Studies

In a study involving bioactive benzothiazolinone acetamide analogs related to the query compound, vibrational spectra and electronic properties were explored. The compounds showed promising applications as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential in photovoltaic cells. This research bridges the gap between organic chemistry and renewable energy, exploring the role of organic compounds in enhancing solar cell efficiency (Mary et al., 2020).

Molecular Docking and Analgesic Potential

The compound 2-chloro-N,N-diphenylacetamide, structurally related to the query compound, was synthesized and its derivatives were subjected to molecular docking on COX-1 and COX-2 enzymes. The study concluded that one of the synthesized compounds, AKM-2, demonstrated significant analgesic response and showed promising potential as an analgesic agent, highlighting the therapeutic relevance of such compounds in pain management (Kumar et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-22(18-21-17-12(19)5-4-6-15(17)26-18)10-16(23)20-13-8-7-11(24-2)9-14(13)25-3/h4-9H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJZVOEJARAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

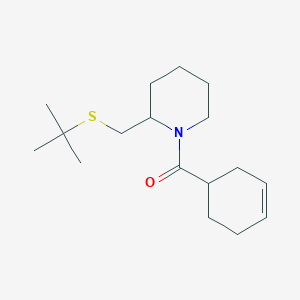

![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)